Azido-PEG2-C1-Boc

PROTAC Targeted Protein Degradation AURKA

Azido-PEG2-C1-Boc (also known as tert-butyl 8-azido-3,6-dioxaoctanoate) is a heterobifunctional, polyethylene glycol (PEG)-based linker. It features a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a tert-butyl (Boc) protected carboxylic acid, which can be deprotected under acidic conditions to reveal a free acid for further conjugation.

Molecular Formula C10H19N3O4
Molecular Weight 245.279
CAS No. 251564-45-1; 882518-90-3
Cat. No. B2477080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-C1-Boc
CAS251564-45-1; 882518-90-3
Molecular FormulaC10H19N3O4
Molecular Weight245.279
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
InChIInChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
InChIKeyVVSLXAHQRLHPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-C1-Boc: A Click-Chemistry Ready PEG2 Linker for PROTAC Synthesis (CAS 251564-45-1, 882518-90-3)


Azido-PEG2-C1-Boc (also known as tert-butyl 8-azido-3,6-dioxaoctanoate) is a heterobifunctional, polyethylene glycol (PEG)-based linker . It features a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a tert-butyl (Boc) protected carboxylic acid, which can be deprotected under acidic conditions to reveal a free acid for further conjugation . With a molecular weight of 245.28 g/mol and a short PEG2 spacer (8 atoms), it is primarily employed as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates .

Why Azido-PEG2-C1-Boc Cannot Be Arbitrarily Substituted with Other PEG Linkers


In PROTAC design, linker length and composition are not passive attributes but active determinants of degradation efficiency and selectivity [1]. A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on PEG linker length, with PEG2-containing molecules showing distinct activity profiles [2]. Similarly, in an ERα-targeting PROTAC series, the PEG3 variant exhibited optimal degradation, while the PEG2 analog showed reduced potency despite comparable target binding (IC50 = 30-50 nM) [3]. Substituting Azido-PEG2-C1-Boc with a longer PEG linker (e.g., PEG4 or PEG6) or a different functional end-group (e.g., amine or unprotected acid) can drastically alter the ternary complex geometry, solubility, and cellular permeability of the final PROTAC molecule, leading to suboptimal or failed degradation. Furthermore, the orthogonal protection strategy (Boc-protected acid and azide) of Azido-PEG2-C1-Boc enables a specific, sequential conjugation workflow not possible with unprotected or amine-terminated analogs .

Quantitative Evidence for the Differentiated Selection of Azido-PEG2-C1-Boc


PEG2 Linker Length Enables Potent AURKA Degradation in PROTACs

In a study optimizing AURKA-targeting PROTACs, a linker as short as 2 PEG units was sufficient to achieve potent degradation. The PROTAC SK2188, with a PEG2 linker, induced the most potent AURKA degradation with a DC50,24h of 3.9 nM and a Dmax,24h of 89% [1]. This demonstrates that a PEG2 linker, like the one in Azido-PEG2-C1-Boc, can provide the optimal spatial geometry for productive ternary complex formation in certain target-ligase pairs, whereas longer PEG linkers may be unnecessary or even detrimental.

PROTAC Targeted Protein Degradation AURKA

Solubility Advantage of Azido-PEG2-C1-Boc (Boc-protected) over Free Acid Form

The Boc-protected carboxylic acid in Azido-PEG2-C1-Boc enhances its solubility in organic solvents compared to its free acid counterpart, Azido-PEG2-acetic acid (CAS 882518-90-3). Azido-PEG2-C1-Boc has a reported solubility of at least 10 mM in DMSO [1]. In contrast, Azido-PEG2-acetic acid has a calculated LogP of -0.13 , indicating higher hydrophilicity but potentially lower solubility in organic reaction media often used for initial conjugation steps. The Boc group also prevents unwanted side reactions during azide-alkyne click chemistry, which can occur with free carboxylic acids.

Solubility Click Chemistry Bioconjugation

High Purity (≥97%) Ensures Reproducible PROTAC Synthesis

Reproducibility in PROTAC synthesis is highly dependent on linker purity, as impurities can lead to off-target effects or batch-to-batch variability in degradation assays [1]. Azido-PEG2-C1-Boc is commercially available with a minimum purity specification of 97% . This level of purity is critical for ensuring that the desired PROTAC is formed in high yield and that subsequent biological assays are not confounded by side products. While lower purity grades (e.g., 95%) exist, the 97% specification provides a higher level of confidence for sensitive applications.

Purity PROTAC Synthesis Quality Control

High-Impact Application Scenarios for Azido-PEG2-C1-Boc in Targeted Protein Degradation


Synthesis of PROTACs Targeting Proteins with Shallow or Constrained Binding Pockets

When designing PROTACs for targets where the E3 ligase and target protein binding sites are in close proximity, a short, rigid linker is essential. The PEG2 spacer in Azido-PEG2-C1-Boc provides the minimal distance and conformational constraint needed to form a productive ternary complex. This was exemplified by the potent degradation of AURKA with a PROTAC containing a PEG2 linker [1]. Using a longer, more flexible linker (e.g., PEG4 or PEG6) in such cases could lead to suboptimal degradation due to entropic penalties or inability to achieve the required orientation.

Orthogonal Conjugation Strategies Requiring Sequential Deprotection

Azido-PEG2-C1-Boc is ideal for multi-step conjugation workflows. The azide group can be first reacted with an alkyne-functionalized ligand via CuAAC or SPAAC. Following this click reaction, the Boc group can be cleaved under mild acidic conditions to reveal a free carboxylic acid. This acid can then be activated and coupled to an amine-containing ligand (e.g., an E3 ligase ligand). This sequential, orthogonal approach is not possible with linkers lacking a protecting group, such as Azido-PEG2-acid, which would react non-specifically during the initial click step .

Building Focused PROTAC Libraries with Systematic Linker Length Variation

Linker length is a critical variable in PROTAC optimization. Azido-PEG2-C1-Boc serves as the foundational short-linker component in a library that includes longer PEG variants (e.g., Azido-PEG3-C1-Boc, Azido-PEG4-C1-Boc). By synthesizing a series of PROTACs differing only in linker length, researchers can rapidly identify the optimal geometry for degradation. Studies have shown that degradation efficiency can be highly sensitive to PEG length, with the optimal length varying by target-ligase pair [2]. Starting with a PEG2 linker and systematically increasing the length is a proven strategy for identifying the most potent degrader.

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